molecular formula C19H16F2N4O2S B10975615 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10975615
M. Wt: 402.4 g/mol
InChI Key: MRMPDPMXDGCWDP-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. Its difluoromethoxy and methoxyphenyl groups enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C19H16F2N4O2S

Molecular Weight

402.4 g/mol

IUPAC Name

4-[4-(difluoromethoxy)-3-methoxyphenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H16F2N4O2S/c1-26-13-8-10(6-7-12(13)27-19(20)21)16-23-17-15-11-4-2-3-5-14(11)28-18(15)22-9-25(17)24-16/h6-9,19H,2-5H2,1H3

InChI Key

MRMPDPMXDGCWDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OC(F)F

Origin of Product

United States

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